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Compound of Interest

Compound Name: Ethyl 3-butenoate

Cat. No.: B156250

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-
butenoate (CsH1002), a valuable intermediate in organic synthesis. This document details its
characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS), offering a foundational resource for its identification, characterization, and

utilization in research and development.

Spectroscopic Data Summary

The structural elucidation of Ethyl 3-butenoate is routinely achieved through a combination of
spectroscopic techniques. The following tables summarize the key quantitative data obtained
from 'H NMR, 3C NMR, IR, and MS analyses.

Table 1: *H NMR Spectroscopic Data for Ethyl 3-
butenoate (CDCIs)
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Chemical Shift (8)

Coupling Constant

opm Multiplicity (3) Hz Assignment
5.85-5.75 m =CH-
5.10-5.00 m =CH:z

4.14 q 7.1 -O-CH2-

3.03 d 7.0 -CH2-C=

1.25 t 7.1 -CHs

Note: Chemical shifts and coupling constants are dependent on the solvent and the

spectrometer frequency.

Table 2: *C NMR Spectroscopic Data for Ethyl 3-

butenoate (CDCIz)

Chemical Shift (d) ppm Assignment
171.5 C=0

131.0 =CH-

118.5 =CH:

60.5 -O-CHa-

40.0 -CH2-C=
14.2 -CHs

Note: Chemical shifts are dependent on the solvent and the spectrometer frequency.

Table 3: Infrared (IR) Spectroscopy Data for Ethyl 3-

butenoate
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Wavenumber (cm~?) Intensity Assignment

~3080 Medium =C-H stretch

~2980 Medium C-H stretch (aliphatic)
~1740 Strong C=0 stretch (ester)[1]
~1645 Medium C=C stretch (alkene)[1]
~1170 Strong C-O stretch (ester)

Table 4: Mass Spectrometry (MS) Data for Ethyl 3-

butenoate
m/z Relative Intensity Possible Fragment
114 Moderate [M]* (Molecular lon)
85 High [M - C2Hs]*
69 High [M - OC2Hs]*
41 Very High [CsHs]* (Allyl cation)

Note: Fragmentation patterns can vary with the ionization technique and energy.[2]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of Ethyl 3-butenoate (approximately 5-10 mg) is dissolved in
deuterated chloroform (CDClIs, approximately 0.6 mL) in a standard 5 mm NMR tube. A small
amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift
referencing (6 0.00 ppm).

o Data Acquisition: *H and 3C NMR spectra are recorded on a 400 MHz (or higher)
spectrometer.
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o For 'H NMR, a standard pulse sequence is used with a sufficient number of scans to
obtain a good signal-to-noise ratio.

o For 13C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to
single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

Sample Preparation: A drop of neat Ethyl 3-butenoate liquid is placed between two
potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer. A background spectrum of the clean salt plates is first acquired and
automatically subtracted from the sample spectrum. The spectrum is typically scanned over
the range of 4000-400 cm™1.

Mass Spectrometry (MS)

Sample Introduction and lonization: The volatile Ethyl 3-butenoate sample is introduced into
the mass spectrometer via a gas chromatography (GC) system for separation and
purification. Electron lonization (El) is a common method used for this type of analysis.[3]

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: An electron multiplier detector records the abundance of each ion, generating the
mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of Ethyl 3-butenoate.
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Workflow for the spectroscopic analysis of Ethyl 3-butenoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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